

Unveiling the Potency of Dasatinib Across Diverse Cancer Cell Lines: A Comparative Analysis

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For researchers, scientists, and professionals in drug development, understanding the nuanced activity of therapeutic compounds across different cellular contexts is paramount. This guide provides a comprehensive cross-validation of Dasatinib's activity, a potent multi-targeted tyrosine kinase inhibitor, in a variety of cancer cell lines. By presenting objective experimental data and detailed methodologies, this document serves as a valuable resource for assessing the compound's therapeutic potential and guiding future research.

Dasatinib is a second-generation tyrosine kinase inhibitor renowned for its efficacy in treating certain types of leukemia, such as chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). Its mechanism of action involves the inhibition of multiple crucial kinases, primarily BCR-ABL and the SRC family of kinases (including SRC, LCK, YES, and FYN).[1][2][3] By blocking these key signaling molecules, Dasatinib effectively disrupts pathways that drive uncontrolled cell growth, proliferation, and survival in cancerous cells.[1][2] Beyond its primary targets, Dasatinib also demonstrates inhibitory activity against other kinases like c-KIT, EPHA2, and PDGFR β , contributing to its broad anti-cancer profile.[2][3]

Comparative Efficacy of Dasatinib: A Quantitative Overview

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Dasatinib in various cancer cell lines,

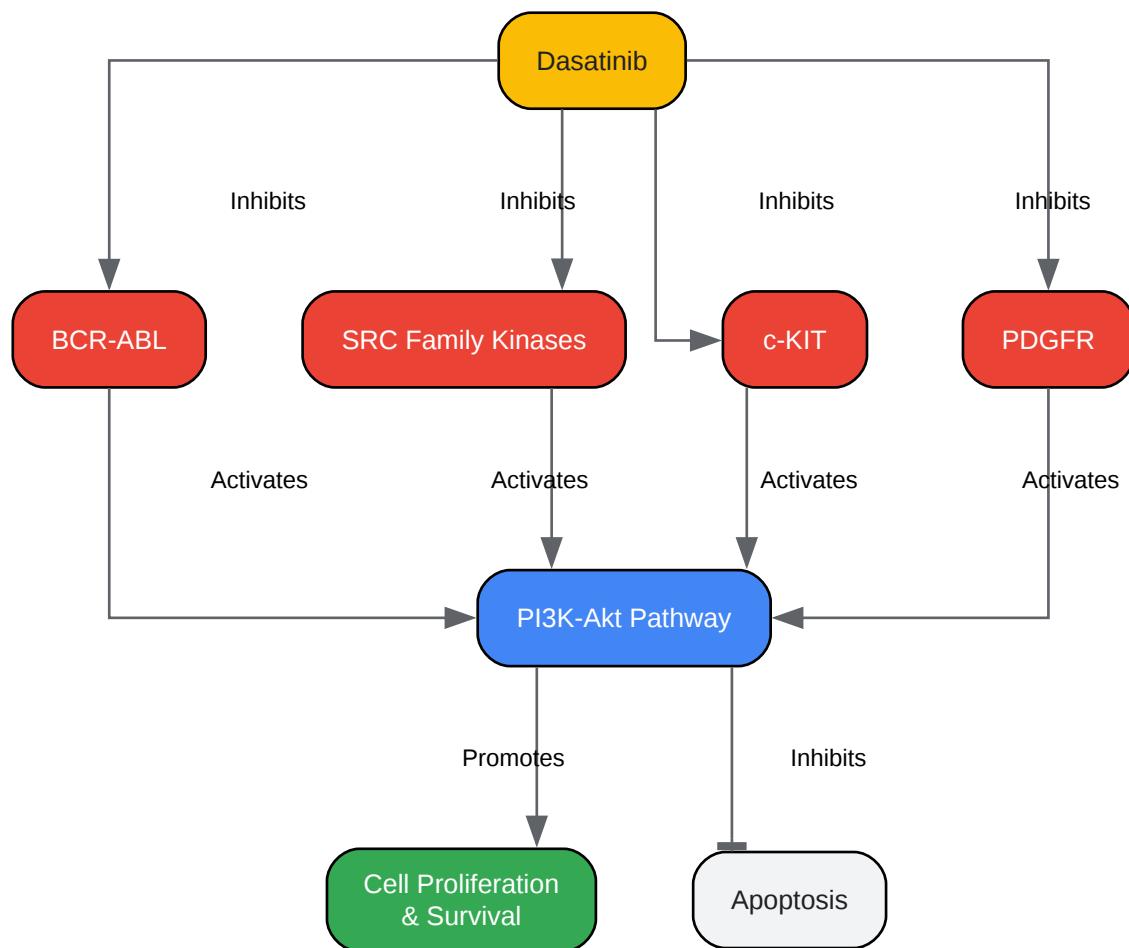
showcasing its differential activity.

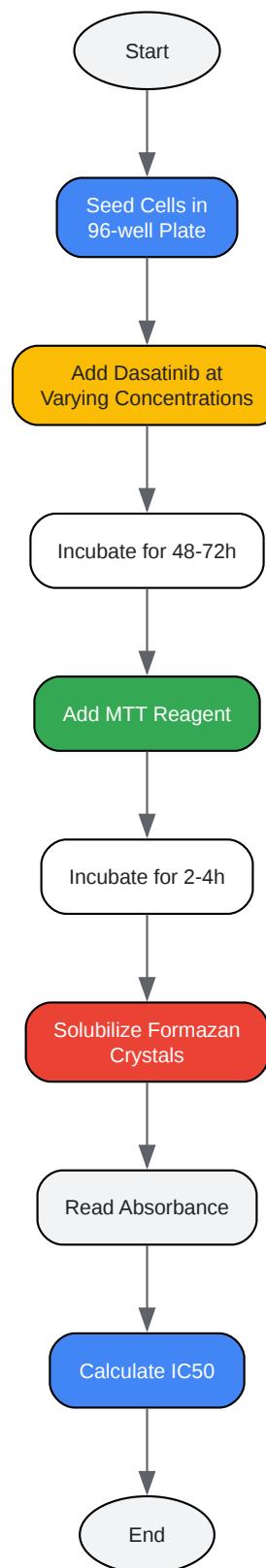
Cell Line	Cancer Type	IC50 (nM)
K562	Chronic Myeloid Leukemia	4.6[4]
Mo7e (with c-Kit mutation)	Myeloid Leukemia	5[5]
Lox-IMVI	Melanoma	< 1000 (highly sensitive)[6]
HT144	Melanoma	< 1000 (moderately sensitive)[6]
Malme-3M	Melanoma	> 1000 (resistant)[6]
MCF-7	Breast Cancer (ER+)	2100[7]
SK-BR-3	Breast Cancer (HER2+)	4000[7]
NCI-H1975	Lung Cancer	950[8]
NCI-H1650	Lung Cancer	3640[8]
SH-EP	Neuroblastoma	Submicromolar[9]

Note: IC50 values can vary between studies due to different experimental conditions.

Deciphering the Molecular Blueprint: Signaling Pathways Targeted by Dasatinib

Dasatinib's therapeutic effects stem from its ability to interfere with key signaling cascades. One of the central pathways affected is the PI3K-Akt signaling pathway, a critical regulator of cell survival and proliferation.[10] The diagram below illustrates the mechanism of action of Dasatinib, highlighting its primary targets and downstream effects.





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